molecular formula C12H13FO4 B13995230 Ethyl 3-(2-fluoro-3-methoxyphenyl)-3-oxopropanoate

Ethyl 3-(2-fluoro-3-methoxyphenyl)-3-oxopropanoate

Cat. No.: B13995230
M. Wt: 240.23 g/mol
InChI Key: RLNKWPZRUSDQAJ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-fluoro-3-methoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro and methoxy substituent on the phenyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-fluoro-3-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(2-fluoro-3-methoxyphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-fluoro-3-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium fluoride (KF) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: 3-(2-fluoro-3-methoxyphenyl)-3-oxopropanoic acid.

    Reduction: 3-(2-fluoro-3-methoxyphenyl)-3-hydroxypropanoate.

    Substitution: Products depend on the nucleophile used, such as 2-methoxy-3-fluorophenyl derivatives.

Scientific Research Applications

Ethyl 3-(2-fluoro-3-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-fluoro-3-methoxyphenyl)-3-oxopropanoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The fluoro and methoxy substituents on the phenyl ring can influence the compound’s reactivity and interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate
  • Ethyl 3-(2-fluoro-3-chlorophenyl)-3-oxopropanoate
  • Ethyl 3-(2-fluoro-3-methylphenyl)-3-oxopropanoate

Uniqueness

Ethyl 3-(2-fluoro-3-methoxyphenyl)-3-oxopropanoate is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring. This unique substitution pattern can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H13FO4

Molecular Weight

240.23 g/mol

IUPAC Name

ethyl 3-(2-fluoro-3-methoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C12H13FO4/c1-3-17-11(15)7-9(14)8-5-4-6-10(16-2)12(8)13/h4-6H,3,7H2,1-2H3

InChI Key

RLNKWPZRUSDQAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=CC=C1)OC)F

Origin of Product

United States

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